

Application Notes and Protocols: Solid-Phase Peptide Synthesis of Bacilotetrin C Analogues

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Compound of Interest

Compound Name: *Bacilotetrin C analogue*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of **Bacilotetrin C analogues**. Bacilotetrin C is a lipopeptide with reported antimycoplasma and moderate anti-MRSA activity.^[1] Recent research has focused on its total synthesis and the generation of analogues with potent anticancer activity.^[1] These protocols are designed to guide researchers in the synthesis, purification, and evaluation of novel Bacilotetrin C derivatives.

Overview of the Synthetic Strategy

The synthesis of Bacilotetrin C and its analogues is achieved through a convergent strategy involving the solid-phase synthesis of linear peptide fragments, followed by solution-phase coupling, macrolactamization, and final deprotection.^[1] The key steps include the synthesis of a dipeptide fragment and a fatty acid-coupled dipeptide on solid support, followed by their coupling in solution to form the linear precursor. Cyclization is then performed in solution, followed by the removal of protecting groups to yield the final product.

Experimental Protocols

The following protocols are adapted from the successful total synthesis of Bacilotetrin C.^[1]

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for the manual synthesis of peptide fragments on a solid support, such as Rink Amide resin.

Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- Oxyma Pure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF. Add the solution to the resin and shake for 2 hours at room temperature.

- **Washing:** After coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.
- **Repeat Cycles:** Repeat the deprotection and coupling steps for each amino acid in the sequence.
- **Cleavage and Deprotection:** Once the peptide sequence is complete, treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- **Precipitation and Purification:** Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of the Linear Precursor

The linear precursor of Bacilotetrin C is assembled by coupling two dipeptide fragments. One fragment is synthesized on the solid support and then cleaved, while the other remains on the resin for the subsequent coupling step.

Macrolactamization (Cyclization)

The cyclization of the linear precursor is a crucial step in the synthesis of Bacilotetrin C.

Materials:

- Linear peptide precursor
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- HOAt (1-Hydroxy-7-azabenzotriazole)
- DIPEA (N,N-Diisopropylethylamine)
- DMF

Procedure:

- Dissolve the linear peptide precursor in DMF.
- Add HATU (1.5 equivalents), HOAt (1.5 equivalents), and DIPEA (3 equivalents).
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, concentrate the reaction mixture and purify the cyclic peptide by RP-HPLC.

Data Presentation

The biological activity of synthesized **Bacilotetrin C analogues** has been evaluated against various cancer cell lines. The following tables summarize the in vitro cytotoxicity (IC₅₀ in μM) of selected analogues.

Table 1: Cytotoxicity of Bacilotetrin C and Analogues with Modified Fatty Acid Chains in MDA-MB-231 Cells[1]

Compound	Modification	IC ₅₀ (μM) in MDA-MB-231
Bacilotetrin C (3)	Natural Product	18.4
epi-3	Inverted stereochemistry at C-3 of fatty acid	>100
18	Truncated hydrocarbon chain	>100
19	Phenyl group on fatty acid chain	2.7
20	Naphthyl group on fatty acid chain	1.5

Table 2: Cytotoxicity of **Bacilotetrin C Analogues** with Modified Amino Acid Core in MDA-MB-231 Cells[1]

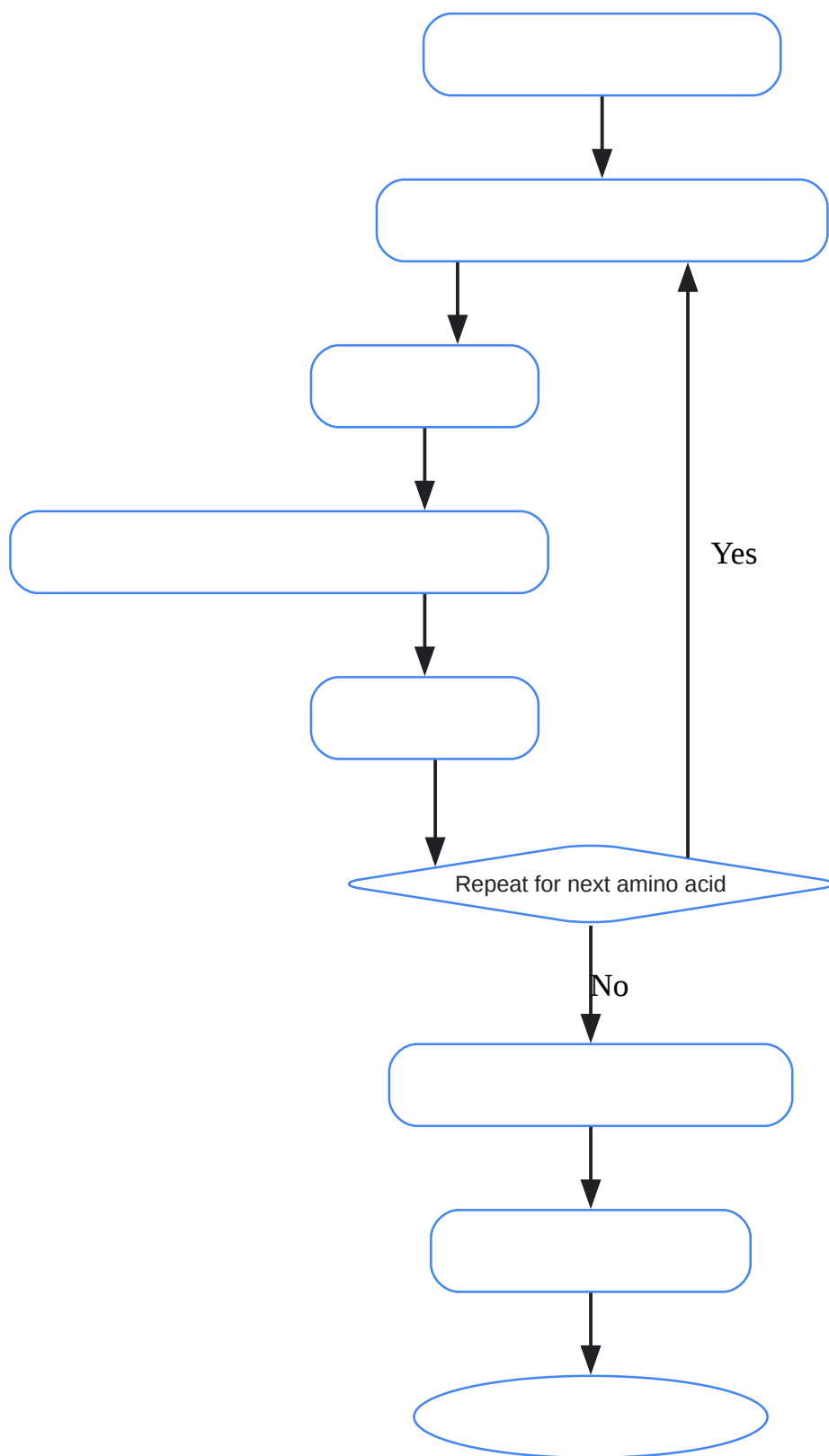
Compound	Modification	IC ₅₀ (μM) in MDA-MB-231
21	All L-amino acids	42.6
22	All D-amino acids	>100
23	Linear precursor of Bacilotetrin C	>100
24	Positional isomer of Glutamic acid	12.3
25	Positional isomer of Glutamic acid	3.4
26	Positional isomer of Glutamic acid	1.9

Table 3: Antibacterial and Antimycoplasma Activity of Natural Bacilotetrins^[1]

Compound	Activity	MIC (μg/mL)
Bacilotetrins A, B	Anti-MRSA	8 - 32
Bacilotetrins C–E	Antimycoplasma	31

Visualizations

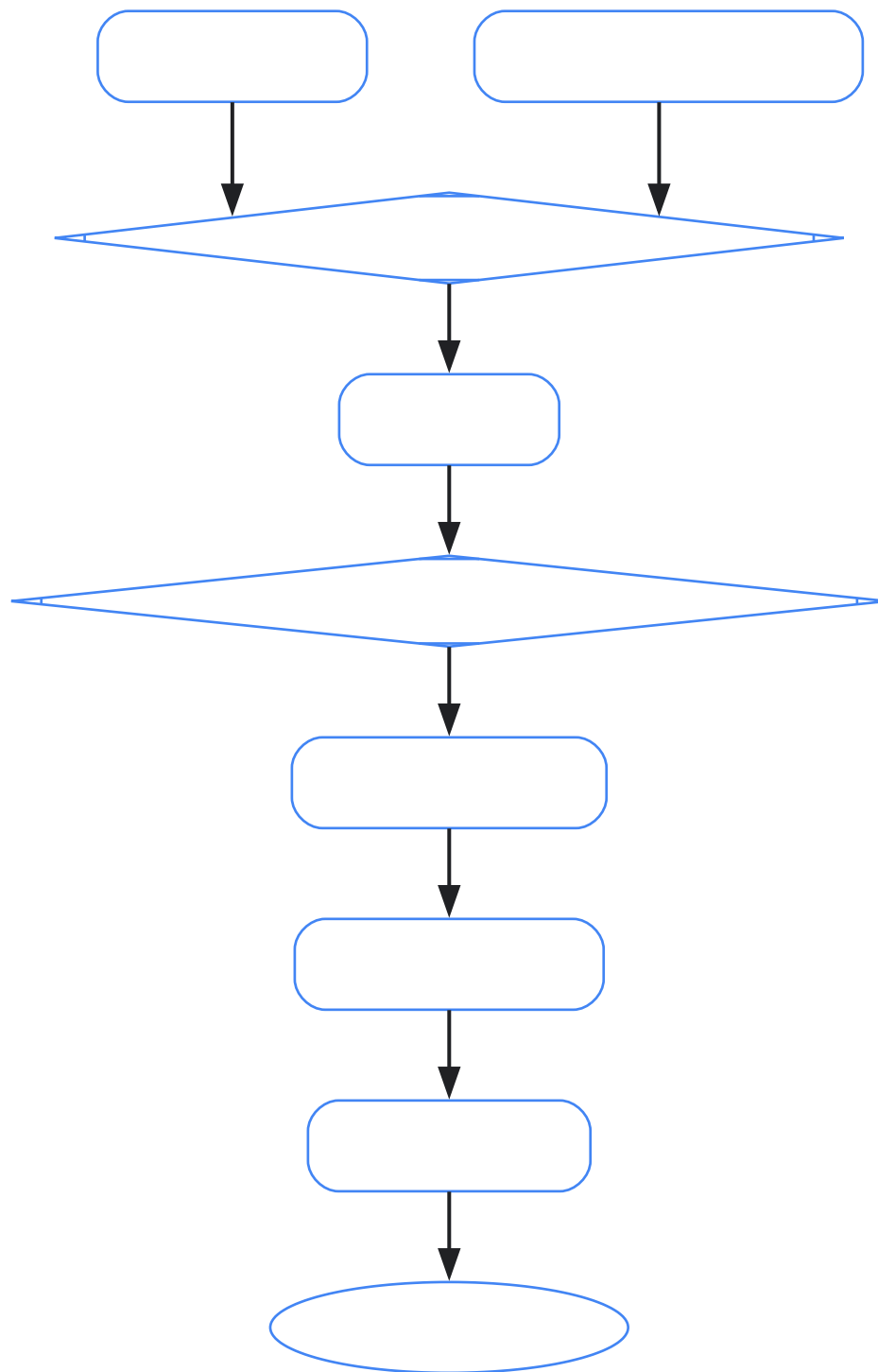
Experimental Workflow for Solid-Phase Synthesis of a Peptide Fragment



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Caption: Workflow for the solid-phase synthesis of a peptide fragment.

Overall Synthetic Strategy for Bacilotetrin C Analogues



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Caption: Convergent synthetic strategy for **Bacilotetrin C analogues**.

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References

- 1. Total Synthesis of Lipopeptide Bacilotetrin C: Discovery of Potent Anticancer Congeners Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
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